molecular formula C12H9FN2O2 B11803066 2-Amino-6-(2-fluorophenyl)nicotinic acid

2-Amino-6-(2-fluorophenyl)nicotinic acid

Cat. No.: B11803066
M. Wt: 232.21 g/mol
InChI Key: SCHJQNWCMFEPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(2-fluorophenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 2-position and a fluorophenyl group at the 6-position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(2-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride and solvents such as dichloromethane.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

2-Amino-6-(2-fluorophenyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-(2-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions . The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are of significant interest.

Comparison with Similar Compounds

  • 2-Amino-6-fluorobenzoic acid
  • 2-Amino-3-fluoropyridine
  • 2-Amino-5-fluoronicotinic acid

Comparison: Compared to these similar compounds, 2-Amino-6-(2-fluorophenyl)nicotinic acid is unique due to the presence of both an amino group and a fluorophenyl group on the nicotinic acid ring. This dual substitution enhances its chemical reactivity and potential biological activity. Additionally, the fluorophenyl group imparts unique electronic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

2-amino-6-(2-fluorophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9FN2O2/c13-9-4-2-1-3-7(9)10-6-5-8(12(16)17)11(14)15-10/h1-6H,(H2,14,15)(H,16,17)

InChI Key

SCHJQNWCMFEPJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(C=C2)C(=O)O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.